2-Amino-6-cyclopropylbenzonitrile

説明

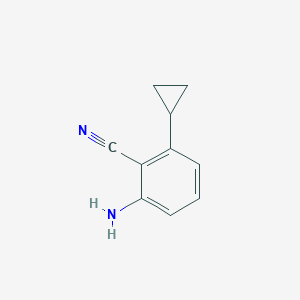

2-Amino-6-cyclopropylbenzonitrile is a benzonitrile derivative featuring an amino group (-NH₂) at the 2-position and a cyclopropyl substituent at the 6-position of the benzene ring. The nitrile (-CN) group at the 1-position distinguishes it from benzamide analogs, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

特性

分子式 |

C10H10N2 |

|---|---|

分子量 |

158.20 g/mol |

IUPAC名 |

2-amino-6-cyclopropylbenzonitrile |

InChI |

InChI=1S/C10H10N2/c11-6-9-8(7-4-5-7)2-1-3-10(9)12/h1-3,7H,4-5,12H2 |

InChIキー |

IVOJITMHLDWGHS-UHFFFAOYSA-N |

正規SMILES |

C1CC1C2=C(C(=CC=C2)N)C#N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural and molecular characteristics of 2-amino-6-cyclopropylbenzonitrile with related compounds:

Key Observations :

- Substituent Impact: The cyclopropyl group in this compound enhances lipophilicity compared to fluorine in the fluorinated analog . This may improve membrane permeability but reduce aqueous solubility.

- Functional Group Differences: Unlike benzamide analogs (e.g., 2-aminobenzamides), the nitrile group in benzonitriles offers distinct reactivity, such as participation in cycloaddition reactions or conversion to amines/carboxylic acids .

- Stereochemical Complexity : The fluorinated analog in contains multiple stereocenters and a bulky amine substituent, which could complicate synthesis but enable enantioselective biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。